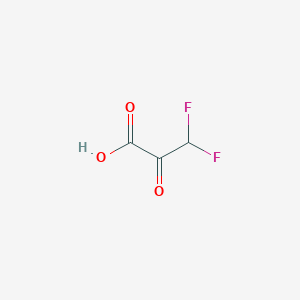
3,3-Difluoro-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-oxopropanoic acid is an organic compound with the molecular formula C3H2F2O3. It is characterized by the presence of two fluorine atoms and a keto group attached to a propanoic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-oxopropanoic acid typically involves the fluorination of suitable precursors. One common method includes the reaction of 4,4-difluoro-3-oxobutanoic acid ester with chlorine to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester. This intermediate is then converted to 3,3-difluoro-1,1-dichloro-2-propanone, which is subsequently reacted with a basic aqueous solution to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,3-Difluoro-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced activity and stability.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The keto group can participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-hydroxypropanoic acid: Similar in structure but with a hydroxyl group instead of a keto group.
3,3-Difluoro-2-oxindole: Contains an indole ring, making it structurally distinct but functionally similar in some reactions.
Uniqueness
3,3-Difluoro-2-oxopropanoic acid is unique due to its combination of fluorine atoms and a keto group, which imparts distinct reactivity and stability.
Properties
Molecular Formula |
C3H2F2O3 |
|---|---|
Molecular Weight |
124.04 g/mol |
IUPAC Name |
3,3-difluoro-2-oxopropanoic acid |
InChI |
InChI=1S/C3H2F2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8) |
InChI Key |
KBNGKHIAYPRWHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


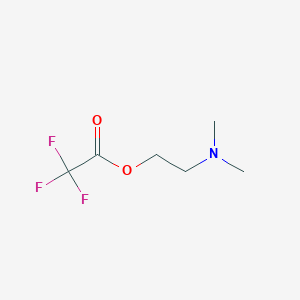
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
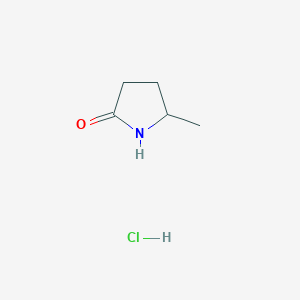

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
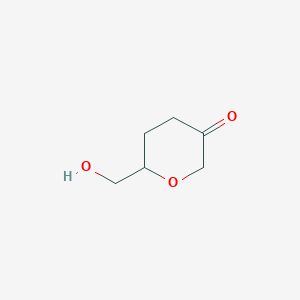
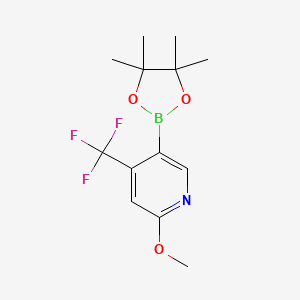
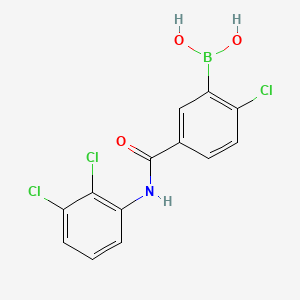
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
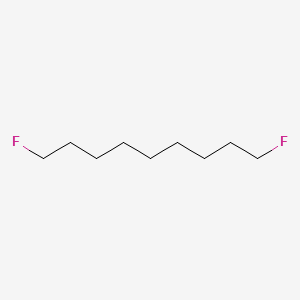
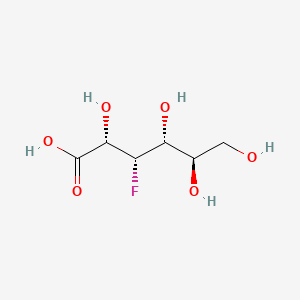
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
